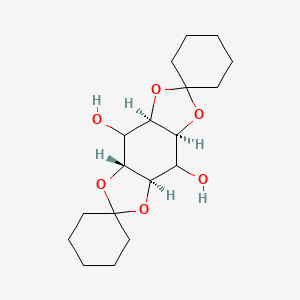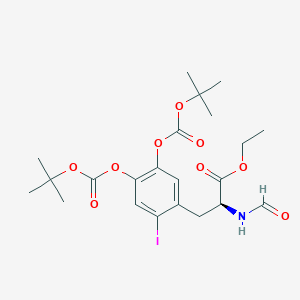![molecular formula C₁₂H₄D₁₀Cl₃O₄P B1146204 [2-Chloro-1-(2,4-dichlorophenyl)ethenyl] bis(1,1,2,2,2-pentadeuterioethyl) phosphate CAS No. 1346606-54-9](/img/structure/B1146204.png)
[2-Chloro-1-(2,4-dichlorophenyl)ethenyl] bis(1,1,2,2,2-pentadeuterioethyl) phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of organophosphate compounds often involves intricate processes that require precise control over reactants and conditions. A notable method for synthesizing phosphate triesters, as reported by Nakayama and Thompson (1990), involves the use of bis(2,4-dichlorophenyl) phosphoramidates, demonstrating the complexity and enantioselectivity achievable in organophosphate chemistry (Nakayama & Thompson, 1990).
Molecular Structure Analysis
The molecular structure of organophosphate compounds is critical to their reactivity and application. Studies such as the one by Minyaev et al. (2017) on rare-earth bis[bis(2,6-diisopropylphenyl)phosphate] complexes highlight the importance of molecular symmetry, coordination modes, and hydrogen bonding in determining the structural characteristics of these compounds (Minyaev et al., 2017).
Chemical Reactions and Properties
The reactivity of organophosphates can be influenced by their molecular structure. For example, the study by Kalantari (2012) on the catalytic use of triethyl ammonium dihydrogen phosphate for synthesizing heterocycles underlines the versatility of organophosphates in facilitating various chemical reactions (Kalantari, 2012).
Physical Properties Analysis
The physical properties of organophosphates, such as solubility, melting point, and crystal structure, are integral to their functionality. Research by Hayashi et al. (1987) on the crystal structure of chiral ferrocenylphosphine complexes provides insight into how molecular configuration affects these physical properties (Hayashi et al., 1987).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and hydrolytic behavior, play a crucial role in the application of organophosphate compounds. The work of Munno et al. (2001) on polycatenane systems from Co(II) and trans-1,2-bis(4-pyridyl)ethene exemplifies the complex interplay between chemical structure and reactivity, showcasing the potential for creating intricate molecular architectures (Munno et al., 2001).
Aplicaciones Científicas De Investigación
Organophosphate Esters: Environmental Prevalence and Implications
Organophosphate esters are extensively used in consumer products, leading to their ubiquitous presence in the environment. They are primarily employed as flame retardants and plasticizers to enhance material properties such as flexibility and fire resistance. Studies have indicated the widespread detection of these compounds in environmental samples, raising concerns about their ecological and human health impacts.
Environmental Distribution and Fate
Research on the environmental fate of organophosphate esters, such as tris(chloropropyl) phosphate (TCPP) and tris(1,3-dichloro-2-propyl)phosphate (TDCPP), underscores their widespread distribution in various matrices, including water bodies, soils, and indoor environments. These studies highlight the persistence of organophosphate esters and their potential for bioaccumulation, necessitating a deeper understanding of their environmental behavior and degradation pathways to mitigate adverse impacts (Truong et al., 2017; Wang et al., 2020).
Phosphorus-based Flame Retardants
Another focus area is phosphorus-based flame retardants, which have garnered interest for their halogen-free solutions in fire safety applications. Research in this area explores the development of novel phosphorus compounds that offer effective flame retardancy with reduced environmental impact. The synthesis and application of these compounds in various polymers and materials aim to enhance safety while addressing the environmental concerns associated with traditional flame retardants (Levchik & Weil, 2006).
Safety And Hazards
Safety considerations are essential:
- Toxicity : Investigate its toxicity profile, especially if it’s intended for therapeutic use.
- Handling : Proper handling procedures, protective equipment, and storage conditions are crucial.
- Environmental Impact : Assess its impact on the environment.
Direcciones Futuras
- Biological Studies : Investigate its interactions with cellular components, receptors, and enzymes.
- Drug Development : Explore its potential as a drug candidate or therapeutic agent.
- Material Science : Investigate its applications in materials, catalysis, or nanotechnology.
Propiedades
IUPAC Name |
[2-chloro-1-(2,4-dichlorophenyl)ethenyl] bis(1,1,2,2,2-pentadeuterioethyl) phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl3O4P/c1-3-17-20(16,18-4-2)19-12(8-13)10-6-5-9(14)7-11(10)15/h5-8H,3-4H2,1-2H3/i1D3,2D3,3D2,4D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSAVDKDHPDSCTO-MWUKXHIBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)OC(=CCl)C1=C(C=C(C=C1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OP(=O)(OC(=CCl)C1=C(C=C(C=C1)Cl)Cl)OC([2H])([2H])C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl3O4P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-Chloro-1-(2,4-dichlorophenyl)ethenyl] bis(1,1,2,2,2-pentadeuterioethyl) phosphate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

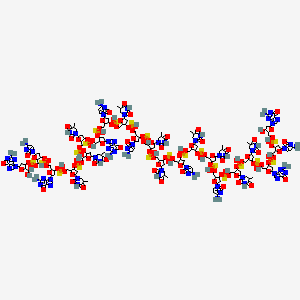

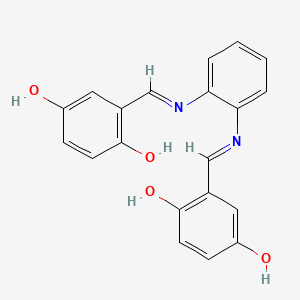
![N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-2,2,6,6-tetradeuterio-5-methyl-1,3,5-oxadiazinan-4-ylidene]nitramide](/img/structure/B1146126.png)
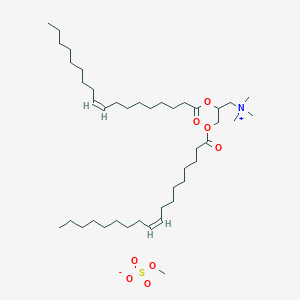
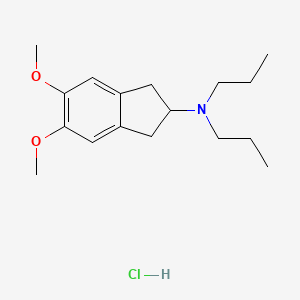
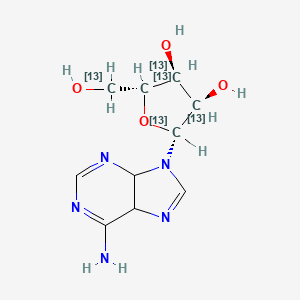
![6-Methoxy-5-[(2E)-6-methoxy-3-methyl-6-oxohex-2-en-1-yl]-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-4-yl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate](/img/structure/B1146134.png)
![2-[(2E)-2-Penten-3-yl]pyridine](/img/structure/B1146140.png)
